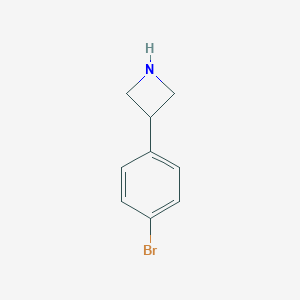

3-(4-Bromophenyl)azetidine

Descripción

3-(4-Bromophenyl)azetidine (CAS: 7215-01-2) is a four-membered azetidine ring substituted with a 4-bromophenyl group at the 3-position. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol . The compound is a versatile scaffold in medicinal and synthetic chemistry due to its constrained ring structure, which enhances metabolic stability and binding affinity in drug design . Derivatives of this compound, such as its hydrochloride salt (CAS: 90561-74-3), are also utilized in stereoselective syntheses and as intermediates for pharmaceuticals .

Propiedades

IUPAC Name |

3-(4-bromophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJFWWNFVIMSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222470 | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-01-2 | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Ethyl-2-(4-Bromophenyl)-2-Cyanoacetate (2a)

1a is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by ethyl chloroformate quenching. This yields 2a as a crystalline solid (82% yield, m.p. 125°C). Infrared (IR) spectroscopy confirms nitrile (2252 cm⁻¹) and ester (1746 cm⁻¹) functionalities, while ¹H NMR reveals a methine proton at δ 4.52 ppm and aromatic resonances at δ 6.87–7.24 ppm.

Borane Reduction to 3-Amino-2-(4-Bromophenyl)propan-1-ol (3a)

Sodium borohydride and boron trifluoride etherate in THF at −10°C reduce 2a to 3a (76% yield, m.p. 141°C). The reaction proceeds via a borane-cyanide complex, with IR spectra showing alcohol O–H stretches (3630 cm⁻¹) and primary amine N–H stretches (3420 cm⁻¹).

BOC Protection and Tosylation

3a is reacted with tert-butyloxycarbonyl (BOC) anhydride and triethylamine in chloroform to form 4a (63% yield, m.p. 208°C). Subsequent tosylation with tosyl chloride and sodium hydroxide yields the sulfonate ester 5a (80% yield, m.p. 289°C), characterized by sulfonate S=O stretches (1328 cm⁻¹) and aromatic C–H bends.

Cyclization to Tert-Butyl-3-(4-Bromophenyl)azetidine-1-Carboxylate (6a)

Heating 5a with cesium carbonate in acetonitrile induces cyclization, affording 6a (85% yield, m.p. 162°C). Key spectral features include azetidine C–H stretches (2852 cm⁻¹) and BOC carbonyl signals (1715 cm⁻¹).

Hydrolysis to this compound (7a)

Methanolic hydrochloric acid cleaves the BOC group from 6a , yielding 7a (76% yield). The final product exhibits azetidine N–H stretches (3460 cm⁻¹) and aromatic C=C vibrations (1610 cm⁻¹), with ¹H NMR confirming the azetidine ring protons at δ 3.75–4.30 ppm.

Table 1: Summary of Synthesis Steps and Yields

| Intermediate | Reaction Step | Yield (%) | Key Spectral Data (IR, ¹H NMR) |

|---|---|---|---|

| 2a | Cyanoacetate formation | 82 | 2252 cm⁻¹ (CN), 1746 cm⁻¹ (C=O), δ 4.52 (CH) |

| 3a | Borane reduction | 76 | 3630 cm⁻¹ (O–H), 3420 cm⁻¹ (N–H) |

| 4a | BOC protection | 63 | 3420 cm⁻¹ (N–H), 3065 cm⁻¹ (Ar C–H) |

| 5a | Tosylation | 80 | 1328 cm⁻¹ (S=O), δ 7.85–8.62 (Ar-H) |

| 6a | Cyclization | 85 | 2852 cm⁻¹ (azetidine C–H), 1715 cm⁻¹ (C=O) |

| 7a | Hydrolysis | 76 | 3460 cm⁻¹ (N–H), δ 3.75–4.30 (azetidine CH₂) |

Alternative Synthetic Pathways

Lewis Acid-Catalyzed Ring-Opening

Ytterbium triflate [Yb(OTf)₃] catalyzes the ring-opening of activated azetidines with aryl nucleophiles. Although this approach is primarily used for functionalizing pre-existing azetidines, it highlights the potential for modifying 7a post-synthesis. For instance, Yb(OTf)₃ (5 mol%) in dichloromethane facilitates Sₙ2-type reactions with trimethoxybenzene, yielding diarylpropylamine derivatives.

Mechanistic Insights and Optimization

The borane reduction of 2a to 3a proceeds through a borane-cyanide adduct, which undergoes hydride transfer to the nitrile group, followed by hydrolysis to the primary alcohol. Cyclization of 5a to 6a is driven by cesium carbonate’s strong base strength, which abstracts a proton adjacent to the tosylate, inducing intramolecular nucleophilic substitution.

Optimization of the BOC protection step revealed that triethylamine is critical for scavenging HCl, preventing side reactions. Similarly, using methanolic HCl for hydrolysis ensures complete BOC removal without degrading the azetidine ring.

Challenges and Limitations

The multi-step route from 1a to 7a requires stringent temperature control, particularly during the borane reduction (−10°C) and cyclization (80°C). Low yields in the BOC protection (63%) and tosylation (80%) steps suggest opportunities for improvement, such as employing alternative coupling reagents or catalysts. Furthermore, the use of cesium carbonate, while effective, poses handling challenges due to its hygroscopic nature .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Bromophenyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced, leading to different functionalized derivatives.

Ring-Opening Reactions: Due to the ring strain, azetidine can undergo ring-opening reactions, especially under acidic or basic conditions

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-(4-bromophenyl)azetidine typically involves several chemical reactions, starting from 2-(4-bromo phenyl) methyl cyanide. The process includes reactions with ethyl chloroformate and subsequent reductions, leading to the formation of various intermediates before yielding the final azetidine compound. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that synthesized azetidines exhibited significant antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The zone of inhibition was measured using a cup plate method at a concentration of 500 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Salmonella typhi | 10 |

Anticancer Properties

Research has also explored the anticancer potential of azetidine derivatives. A notable study indicated that certain derivatives showed promising activity against cancer cell lines, with mechanisms involving inhibition of cell proliferation and induction of apoptosis. The compound's ability to interact with specific molecular targets is believed to modulate pathways critical for cancer cell survival .

Table 2: Anticancer Activity of Azetidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

Future Prospects

Given the promising results in antimicrobial and anticancer studies, further exploration into the structure-activity relationship (SAR) of azetidine derivatives is warranted. Future research could focus on optimizing these compounds to enhance their efficacy and reduce toxicity.

Case Study: Development of Anticancer Agents

A recent study synthesized a series of azetidine derivatives, including those based on the this compound scaffold, which were screened for anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl group significantly influenced the compounds' potency, suggesting pathways for future drug development .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)azetidine is primarily driven by its ability to undergo ring-opening reactions due to the inherent ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new bonds and functional groups. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis .

Comparación Con Compuestos Similares

Structural Analogs: Substituted Azetidines

The following table compares 3-(4-bromophenyl)azetidine with azetidine derivatives bearing substituents on the aromatic ring or azetidine nitrogen:

Key Observations :

- Electron-withdrawing substituents (e.g., Br, Cl, F) enhance stability and influence reactivity. For example, this compound exhibits higher lipophilicity (LogP ~2.38) compared to 3-(3-fluorophenoxy)azetidine (LogP ~2.37) .

- Phenoxy derivatives (e.g., 3-(4-bromo-phenoxymethyl)azetidine) show improved solubility in organic solvents, facilitating their use in heterogeneous catalysis .

Ring-Expanded Analogs: Piperidines and Tetrahydropyridines

Six-membered ring analogs provide contrasting conformational flexibility:

Key Observations :

- Piperidine derivatives (e.g., tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) are preferred in drug candidates requiring prolonged half-lives due to reduced ring strain .

- Tetrahydropyridines with bromophenyl groups (e.g., 6-(4-bromophenyl)-3-cyano-tetrahydropyridine) demonstrate superior anti-inflammatory activity (IC₅₀ < 1 μM) compared to azetidine-based compounds .

Actividad Biológica

3-(4-Bromophenyl)azetidine is a synthetic organic compound with notable biological activities, primarily due to its unique structural features, including the azetidine ring and brominated phenyl substituent. This article discusses its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 225.1 g/mol

- Structural Features : The compound consists of an azetidine ring attached to a 4-bromophenyl group, which enhances its reactivity and biological profile.

Biological Activity Overview

This compound exhibits diverse biological activities, including:

- Antimicrobial Properties : It has shown potential as an enzyme inhibitor, particularly in relation to bacterial and fungal pathogens. Its structural characteristics may facilitate interactions with key enzymes or receptors involved in microbial growth and survival .

- Antiproliferative Effects : Research indicates that compounds with similar azetidine structures can demonstrate significant antiproliferative activity in various cancer cell lines. For instance, related compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Immunomodulatory Effects : The compound has been investigated for its role as an antagonist of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9. This activity suggests potential therapeutic applications in autoimmune diseases such as systemic lupus erythematosus (SLE) .

Antiproliferative Activity

In a study evaluating the antiproliferative effects of azetidine derivatives on human breast cancer cell lines (MCF-7), several compounds demonstrated IC values in the low nanomolar range (10–33 nM). These results indicate that this compound may possess similar antiproliferative properties due to its structural analogs .

| Compound | IC (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

The mechanism by which this compound exerts its effects appears to involve:

- Tubulin Destabilization : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and leading to mitotic arrest .

- TLR Inhibition : By antagonizing TLR pathways, the compound may modulate immune responses, providing therapeutic benefits in autoimmune conditions .

Case Studies

- Anticancer Activity : A case study involving azetidine derivatives highlighted their effectiveness against triple-negative breast cancer cells (MDA-MB-231). The study reported significant reductions in cell viability and alterations in microtubule organization following treatment with these compounds.

- Autoimmune Disease Treatment : In preclinical models of SLE, compounds targeting TLR pathways showed promise in reducing inflammatory cytokine levels and autoantibody production. This suggests that this compound could be explored further for its immunomodulatory properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Bromophenyl)azetidine derivatives?

- Answer : The synthesis often involves allylation and trityl protection strategies. For example, allyl chloride intermediates react with 4-bromophenyl precursors under mild conditions (e.g., CHCl₃ solvent) to yield azetidine scaffolds. Stereochemical control is achieved using chiral auxiliaries, such as trityl groups, which enable diastereomer separation via column chromatography. Typical yields range from 46% to 81%, depending on the stereoisomer . Key steps include nucleophilic substitution and cyanide incorporation at the azetidine 4-position, monitored by TLC and characterized via HRMS (e.g., [M + H]+: 549.1542) .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy to resolve stereochemistry. For crystalline derivatives, X-ray diffraction with programs like SHELXL (via the SHELX suite) provides unambiguous structural assignments . Polarimetry (e.g., specific rotation values in CHCl₃) further distinguishes enantiomers .

Q. What safety precautions are critical when handling brominated azetidine intermediates?

- Answer : While specific toxicological data for this compound is limited, protocols for analogous brominated compounds recommend:

- Immediate eye flushing with water for 10–15 minutes upon contact.

- Skin decontamination using soap and water for ≥15 minutes.

- Use of fume hoods to avoid inhalation of volatile intermediates (e.g., propionyl chloride derivatives) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be optimized?

- Answer : Employ asymmetric catalysis, such as chiral palladium complexes, to enhance enantioselectivity during allylation. For example, (S)-ethyl 3-(4-bromophenyl)butanoate synthesis achieved 95% conversion using enantioselective cross-coupling, verified by LCMS and polarimetry . Alternatively, diastereomeric salt formation with resolving agents (e.g., tartaric acid) can isolate pure enantiomers .

Q. What strategies resolve contradictions in reaction yields between synthetic routes?

- Answer : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), temperature, and protecting groups (e.g., trityl vs. acetyl) can identify optimal conditions. For instance, chloride ent-4c afforded 81% yield of ent-5c with Ni catalysis, whereas analogous routes with Pd yielded lower outputs. Statistical Design of Experiments (DoE) models can quantify variable interactions .

Q. How can computational tools predict the reactivity of this compound in drug discovery?

- Answer : Density Functional Theory (DFT) calculations model electronic effects of the bromophenyl group on azetidine ring strain and nucleophilicity. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to biological targets, such as serotonin transporters, leveraging structural analogs like zimelidine .

Q. What functionalization strategies enable diversification of the azetidine core?

- Answer : Post-synthetic modifications include:

- N-Alkylation : React with alkyl halides (e.g., allyl bromide) under basic conditions.

- Cyanidation : Introduce nitriles at the 4-position using KCN or TMSCN.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to append aryl groups .

Q. How does the bromophenyl substituent influence metabolic stability in biological systems?

- Answer : The electron-withdrawing bromine atom reduces oxidative metabolism at the phenyl ring. However, in vitro assays (e.g., human liver microsomes) should monitor dehalogenation or urea formation, as seen in metabolites of structurally related compounds like metobromuron .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.